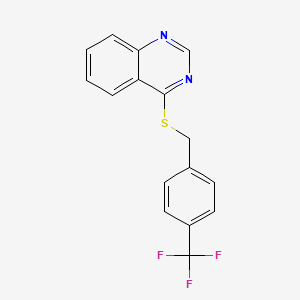

4-((4-(三氟甲基)苯甲基)硫代)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-((4-(Trifluoromethyl)benzyl)thio)quinazoline” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. According to the main method the authors adopted in their research design, those synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . A series of new N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized based on structure optimization of quinazoline by introducing a trifluoromethyl group into 2-position .

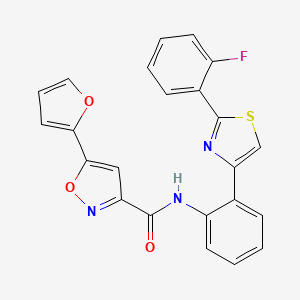

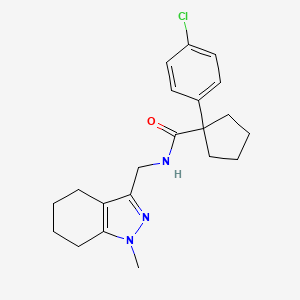

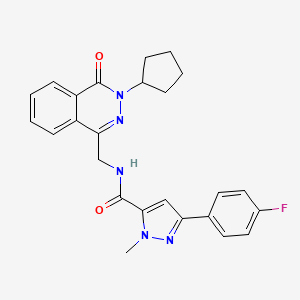

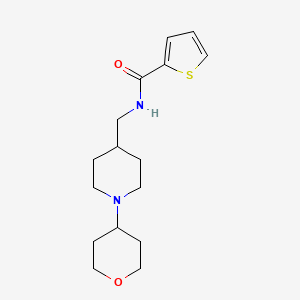

Molecular Structure Analysis

The molecular structure of “4-((4-(Trifluoromethyl)benzyl)thio)quinazoline” can be found in various databases such as PubChem . The molecular weight of a similar compound, 4-[4-(trifluoromethyl)phenyl]quinazoline, is 274.24 g/mol .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((4-(Trifluoromethyl)benzyl)thio)quinazoline” can be found in various databases such as PubChem .

科学研究应用

Antifungal Activity

Recent studies have identified 4-((4-(Trifluoromethyl)benzyl)thio)quinazoline as a potent antifungal agent. It exhibits activity against phytopathogenic fungi such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. . Its broad-spectrum antifungal properties make it a valuable candidate for agricultural and clinical applications.

作用机制

The mechanism of action of quinazoline derivatives can vary depending on the specific compound and its biological target. For instance, one compound induced A549 apoptosis, arrested the cell cycle at the G0/G1 phase, elevated the intracellular reactive oxygen species level, decreased the mitochondrial membrane potential, and effectively intervened with the Raf/MEK/ERK pathway .

安全和危害

Safety data sheets recommend not to breathe dust/fume/gas/mist/vapors/spray of similar compounds. It is advised to wash face, hands and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Use should be only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

未来方向

Quinazoline derivatives have shown promising results in various fields of biology, pesticides, and medicine. Therefore, they have drawn more and more attention in the synthesis and bioactivities research. Future research will likely focus on the development of novel quinazoline derivatives as anticancer agents .

属性

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-5-11(6-8-12)9-22-15-13-3-1-2-4-14(13)20-10-21-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURABMOTGMCLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Trifluoromethyl)benzyl)thio)quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)